molecular formula C14H14F2N4O4 B10920221 1-(difluoromethyl)-5-methyl-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide

1-(difluoromethyl)-5-methyl-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide

Cat. No.: B10920221
M. Wt: 340.28 g/mol
InChI Key: WIVDBNATSCYLDN-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(DIFLUOROMETHYL)-5-METHYL-N’~3~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a difluoromethyl group, a pyrazole ring, and a pyran ring

Preparation Methods

The synthesis of 1-(DIFLUOROMETHYL)-5-METHYL-N’~3~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves several steps. One common method includes the reaction of difluoromethylated pyrazole derivatives with hydrazine derivatives under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-5-METHYL-N’~3~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, leading to disruption of cellular respiration in fungi . The compound’s difluoromethyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other difluoromethylated pyrazole derivatives, such as:

Compared to these compounds, 1-(DIFLUOROMETHYL)-5-METHYL-N’~3~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its additional pyran ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14F2N4O4

Molecular Weight

340.28 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(E)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]-5-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H14F2N4O4/c1-6-4-9(19-20(6)14(15)16)12(22)18-17-8(3)11-10(21)5-7(2)24-13(11)23/h4-5,14,21H,1-3H3,(H,18,22)/b17-8+

InChI Key

WIVDBNATSCYLDN-CAOOACKPSA-N

Isomeric SMILES

CC1=CC(=NN1C(F)F)C(=O)N/N=C(\C)/C2=C(C=C(OC2=O)C)O

Canonical SMILES

CC1=CC(=NN1C(F)F)C(=O)NN=C(C)C2=C(C=C(OC2=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.